Product packaging for Ribavirin 2',3',5'-triacetate(Cat. No.:CAS No. 40372-03-0)

Ribavirin 2',3',5'-triacetate

Cat. No.: B121702
CAS No.: 40372-03-0
M. Wt: 370.31 g/mol
InChI Key: XVXXBJKZJDPHAU-ZHSDAYTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribavirin 2',3',5'-triacetate (CAS 40372-03-0) is a lipophilic prodrug of the broad-spectrum antiviral agent Ribavirin . This chemical modification is designed to enhance bioavailability and cell membrane permeability. Research indicates that this analog may be superior to ribavirin for the treatment of viral diseases of the brain, as it has been shown to be active across the blood-brain barrier in animal model studies . Its primary research value lies in its application as a tool to study antiviral therapies against neurotropic viruses. The compound is the triacetylated derivative, which is metabolized in vivo to the active parent compound, ribavirin . Ribavirin itself is a well-known guanosine nucleoside analogue with multiple proposed mechanisms of action against a wide range of RNA and DNA viruses . These mechanisms include direct inhibition of viral RNA-dependent RNA polymerase, inhibition of inosine monophosphate dehydrogenase (IMPDH) leading to GTP pool depletion, and induction of lethal mutagenesis in viral genomes . Researchers utilize this compound in preclinical studies to investigate potentiated antiviral effects, particularly in contexts where the penetration of standard ribavirin is limited. This product is intended for research purposes and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N4O8 B121702 Ribavirin 2',3',5'-triacetate CAS No. 40372-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)14(26-9)18-5-16-13(17-18)12(15)22/h5,9-11,14H,4H2,1-3H3,(H2,15,22)/t9-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXBJKZJDPHAU-ZHSDAYTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193356
Record name Ribavirin 2',3',5'-triacetate
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Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40372-03-0
Record name 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
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Record name Ribavirin 2',3',5'-triacetate
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Record name Ribavirin 2',3',5'-triacetate
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Record name ribavirin 2,3,5 triacetate
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Chemical Synthesis and Analog Development of Ribavirin 2 ,3 ,5 Triacetate

Advanced Synthetic Methodologies for Ribavirin (B1680618) 2',3',5'-triacetate

The synthesis of Ribavirin 2',3',5'-triacetate is primarily achieved through chemical derivatization of its parent compound, ribavirin. While enzymatic methods are crucial for the synthesis of the core ribavirin structure, chemical approaches are employed for the subsequent acetylation.

Chemical Derivatization Approaches (e.g., Peracetylation of Ribavirin Precursors)

The most direct method for synthesizing this compound is the peracetylation of ribavirin. This process involves treating ribavirin with an acetylating agent to introduce acetyl groups to the 2', 3', and 5' hydroxyl positions of the ribofuranosyl moiety.

A standard laboratory procedure for this transformation uses acetic anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) with dimethylformamide (DMF) as the solvent. nih.gov This method is favored for its mild reaction conditions and efficiency. nih.gov The hydroxyl groups on the ribose sugar of ribavirin act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetic anhydride. The base catalyst, typically a non-nucleophilic base like pyridine or DMAP, facilitates the reaction by deprotonating the hydroxyl groups, thereby increasing their nucleophilicity.

Historically, the synthesis of ribavirin itself has involved the reaction of a peracetylated β-D-ribofuranose with a triazole derivative, such as methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis to form the final compound. mdpi.com This established glycosylation route, while effective with good yields (54–83%), often requires high temperatures (135–170 °C) and a vacuum. mdpi.com The resulting ribavirin can then be subjected to peracetylation to yield this compound.

The complete acetylation of the hydroxyl groups can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Enzymatic Synthesis Considerations for Ribavirin and its Acetate (B1210297) Analogs

While the final acetylation step to form this compound is a chemical process, the synthesis of the ribavirin precursor can be efficiently achieved through enzymatic methods. news-medical.net These biocatalytic routes are recognized for their high selectivity, mild reaction conditions, and environmental friendliness compared to conventional chemical methods. nih.gov

Enzymatic synthesis of ribavirin often employs a "one-pot, one-enzyme" transglycosylation reaction. mdpi.comresearchgate.net This process uses nucleoside phosphorylases (NPs) to catalyze the transfer of the ribose moiety from a donor nucleoside to a heterocyclic base, 1,2,4-triazole-3-carboxamide (TCA). mdpi.comnih.gov Purine nucleoside phosphorylases (PNPs), particularly from microbial sources like Aeromonas hydrophila (AhPNP) and Escherichia coli, have been used successfully. mdpi.comnih.gov

The reaction involves two main steps:

Phosphorolytic cleavage: The N-glycosidic bond of a donor nucleoside (e.g., uridine or 7-methylguanosine) is cleaved by the NP to produce α-D-ribose-1-phosphate (R-1-P). nih.govrsc.org

Glycosidic bond formation: The R-1-P intermediate then reacts with the acceptor base (TCA), and the phosphate is substituted to form the β-nucleoside, ribavirin. nih.gov

Researchers have optimized these enzymatic processes, achieving conversion yields of up to 86% by adjusting parameters like substrate ratios and temperature. nih.gov Immobilized whole cells or isolated enzymes are often used to enhance biocatalyst stability and reusability. nih.govnih.gov Although enzymatic methods are highly effective for producing the ribavirin core, the direct enzymatic synthesis of its acetate analogs like this compound is not a common strategy. The acetate groups are typically added in a subsequent chemical step due to the specific requirements of acylation reactions.

Structure-Activity Relationship (SAR) Studies of this compound and Related Derivatives

The structural modification of ribavirin to its triacetate form is a key example of a prodrug strategy. Prodrugs are inactive or less active molecules that are converted into the active form in vivo. For ribavirin, this approach aims to improve its pharmacokinetic profile. The essential components for the antiviral activity of ribavirin derivatives are the 1,2,4-triazole ring, the carboxamide group, and the β-D-ribofuranosyl moiety. gpatindia.com

Influence of Lipophilicity on Biological Activity and Distribution

A primary motivation for creating this compound is to increase the lipophilicity of the parent drug, ribavirin. Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Ribavirin itself is a hydrophilic molecule, which can limit its ability to cross biological membranes, such as the blood-brain barrier. nih.govresearchgate.net By replacing the polar hydroxyl groups on the ribose sugar with nonpolar acetate esters, this compound becomes significantly more lipid-soluble. nih.gov This enhanced lipophilicity is intended to facilitate its passage across cell membranes and potentially increase its concentration in specific tissues.

Impact on Distribution:

Increased Tissue Penetration: The lipophilic nature of this compound may allow for better penetration into tissues that are less accessible to the more polar ribavirin. Studies have explored this concept, investigating whether the triacetate derivative could achieve higher concentrations in tissues like the brain. nih.gov

Prodrug Conversion: Once distributed into tissues, this compound is designed to be hydrolyzed by intracellular esterase enzymes, which cleave the acetate groups to release the active ribavirin molecule. drugbank.com This intracellular conversion effectively traps the active drug within the target cells.

The table below summarizes the key differences in physicochemical properties between Ribavirin and its triacetate prodrug.

CompoundKey Structural FeatureRelative PolarityExpected Membrane Permeability
RibavirinFree hydroxyl (-OH) groups at 2',3',5' positionsHigh (Hydrophilic)Lower
This compoundAcetate (-OAc) groups at 2',3',5' positionsLow (Lipophilic)Higher

This strategy of increasing lipophilicity is not unique to the triacetate derivative. Another well-known prodrug of ribavirin is Viramidine (also known as Taribavirin), a 3-carboxamidine prodrug developed to target the liver. news-medical.net Pharmacological studies showed that Viramidine is converted to ribavirin by adenosine deaminase, an enzyme highly expressed in the liver, thereby concentrating the active drug in this organ. news-medical.netnih.gov This targeted delivery approach highlights the critical role that modifying a drug's physicochemical properties, particularly lipophilicity, plays in optimizing its biological activity and distribution.

Pharmacokinetic and Bioconversion Studies of Ribavirin 2 ,3 ,5 Triacetate in Preclinical Models

Absorption, Distribution, and Elimination Characteristics in Animal Models

Preclinical studies in animal models have been crucial in elucidating the pharmacokinetic profile of Ribavirin (B1680618) 2',3',5'-triacetate, particularly in comparison to its parent compound, ribavirin.

Studies in mice have directly compared the pharmacokinetic properties of Ribavirin 2',3',5'-triacetate (also referred to as RTA) and ribavirin following different routes of administration. One such study examined the resulting concentrations of ribavirin in serum after intraperitoneal injection and aerosol administration of both compounds. nih.gov

Following intraperitoneal injection, the levels of ribavirin detected in the serum were significantly lower compared to when the compounds were administered via aerosol. nih.gov However, when comparing the two compounds delivered by small-particle aerosol, there was no significant difference in the resulting serum levels of ribavirin, suggesting that once delivered to the lungs, RTA is efficiently converted to ribavirin, leading to comparable systemic exposure. nih.gov

Table 1: Comparative Serum Ribavirin Concentrations in Mice
Compound AdministeredAdministration RouteResulting Serum Ribavirin Concentration Profile
RibavirinIntraperitonealLower than aerosol administration
This compound (RTA)IntraperitonealLower than aerosol administration
RibavirinAerosolSignificantly higher than intraperitoneal; No difference compared to RTA via aerosol
This compound (RTA)AerosolSignificantly higher than intraperitoneal; No difference compared to Ribavirin via aerosol

As a lipophilic derivative, this compound is designed to improve the delivery of ribavirin into the central nervous system (CNS). nih.gov Preclinical research in mouse models has investigated the concentrations of ribavirin in brain tissue following administration of both RTA and ribavirin.

In brain tissue, concentrations of the active ribavirin metabolite were found to increase over time and did not decrease as rapidly as they did in the serum or lungs. nih.gov Interestingly, when administered via aerosol, the mean peak ribavirin concentrations in the brain were higher following the administration of ribavirin itself compared to RTA. nih.gov Both aerosol-administered compounds, however, resulted in higher brain ribavirin concentrations than when either drug was given by intraperitoneal injection. nih.gov The pharmacokinetic data from these studies did not fully account for the observed advantages of RTA in certain therapeutic models, suggesting that factors beyond peak concentration may be involved. nih.gov

Table 2: Ribavirin Concentrations in Mouse Brain Tissue
Compound AdministeredAdministration RouteMean Peak Brain Ribavirin Concentration
RibavirinIntraperitonealLowest
This compound (RTA)IntraperitonealHigher than Ribavirin IP
This compound (RTA)AerosolHigher than either IP administration
RibavirinAerosolHighest

The distribution of this compound and its conversion to ribavirin have been assessed in specific organs in mice. Following administration by small-particle aerosol, both RTA and ribavirin yielded significantly higher concentrations of ribavirin in the lungs and serum compared to intraperitoneal injection. nih.gov This indicates efficient absorption from the lungs into the systemic circulation.

In brain tissue, ribavirin concentrations showed a tendency to increase with time and clear more slowly than from the lungs and serum, suggesting a degree of accumulation in the CNS. nih.gov The elimination of ribavirin from erythrocytes is known to be particularly slow, with a half-life of around 40 days, which contributes to a long terminal elimination phase from the plasma. news-medical.net

Enzymatic Hydrolysis and Metabolic Activation Pathways of this compound

For this compound to exert its antiviral effect, it must first be converted into ribavirin and then subsequently phosphorylated to its active forms.

This compound is a prodrug that is biologically inactive until its acetate (B1210297) groups are removed, a process that occurs via enzymatic hydrolysis to yield the parent nucleoside, ribavirin. nih.gov This conversion is presumed to happen readily in vivo.

Once ribavirin is formed, it is transported into cells and undergoes phosphorylation to become pharmacologically active. drugbank.com This metabolic activation is a critical step. Cellular kinases, primarily adenosine kinase, phosphorylate ribavirin to ribavirin monophosphate. drugbank.comresearchgate.net This initial phosphorylation is the rate-limiting step in its activation. researchgate.net Subsequent enzymatic reactions convert the monophosphate to ribavirin diphosphate and ultimately to ribavirin triphosphate, the primary active metabolite. drugbank.com This triphosphate form mimics endogenous purine nucleosides and interferes with viral replication. drugbank.com

The conversion of the this compound prodrug to its active ribavirin form is dependent on the cleavage of the three ester bonds of the acetate groups. This hydrolysis is mediated by endogenous hydrolase enzymes, specifically non-specific esterases that are widely distributed throughout the body in various tissues and in the blood. While it is established that these enzymes are responsible for the metabolic activation of the prodrug, the specific esterase isozymes that preferentially hydrolyze this compound have not been definitively identified in the reviewed scientific literature.

Molecular and Cellular Mechanisms of Action for Ribavirin 2 ,3 ,5 Triacetate Via Ribavirin Metabolites

Intracellular Conversion of Ribavirin (B1680618) 2',3',5'-triacetate to Active Ribavirin Phosphorylated Forms

Ribavirin 2',3',5'-triacetate is a lipophilic derivative of ribavirin, designed to enhance its bioavailability. Upon administration, it undergoes rapid hydrolysis by esterases present in the blood and tissues, which cleave the three acetate (B1210297) groups from the ribose moiety to release the active parent compound, ribavirin.

Once inside the host cell, ribavirin is sequentially phosphorylated by host cell kinases to its active forms: ribavirin monophosphate (RMP), ribavirin diphosphate (RDP), and ribavirin triphosphate (RTP). The initial and rate-limiting step is the conversion of ribavirin to RMP, a reaction primarily catalyzed by the enzyme adenosine kinase. Subsequent phosphorylation to RDP and the predominantly active form, RTP, is carried out by other cellular nucleoside and nucleotide kinases.

StepPrecursorProductKey Enzyme(s)
1This compoundRibavirinEsterases
2RibavirinRibavirin Monophosphate (RMP)Adenosine Kinase
3Ribavirin Monophosphate (RMP)Ribavirin Diphosphate (RDP)Nucleoside Monophosphate Kinases
4Ribavirin Diphosphate (RDP)Ribavirin Triphosphate (RTP)Nucleoside Diphosphate Kinases

Indirect Antiviral Mechanisms Mediated by Ribavirin Metabolites

The antiviral activity of ribavirin's metabolites extends beyond direct interaction with viral components, encompassing indirect mechanisms that modulate the host cell environment to the detriment of the invading virus.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition and Subsequent Guanosine (B1672433) Triphosphate (GTP) Depletion

Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH). nih.gov This enzyme is crucial for the de novo synthesis of guanine nucleotides, as it catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to guanosine monophosphate (GMP) and subsequently guanosine triphosphate (GTP).

By inhibiting IMPDH, RMP leads to a significant depletion of the intracellular pool of GTP. nih.gov This GTP depletion has a profound antiviral effect, as GTP is an essential building block for viral RNA and DNA synthesis. The reduced availability of GTP hampers viral replication and protein synthesis. nih.gov

Immunomodulatory Effects and T-helper Type 1 Response Polarization

Ribavirin and its metabolites have been shown to exert immunomodulatory effects that contribute to their antiviral activity. A key aspect of this is the polarization of the T-helper (Th) cell response from a Th2 to a Th1 phenotype. nih.gov A Th1-biased immune response is characterized by the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are critical for orchestrating an effective antiviral cellular immune response. In contrast, a Th2 response, which is often associated with humoral immunity, can be less effective in clearing certain viral infections. By promoting a Th1 response, ribavirin metabolites enhance the host's ability to recognize and eliminate virus-infected cells.

Direct Antiviral Mechanisms Involving Ribavirin Triphosphate (RTP)

Ribavirin triphosphate (RTP), the most abundant phosphorylated metabolite of ribavirin, is directly involved in targeting viral replication machinery.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) Activity

As a structural analog of the purine nucleosides adenosine and guanosine, RTP can be recognized by viral RNA-dependent RNA polymerases (RdRp). This mimicry allows RTP to compete with natural nucleoside triphosphates for incorporation into the elongating viral RNA strand. The incorporation of RTP can lead to chain termination or introduce mutations into the viral genome, a phenomenon known as "lethal mutagenesis." This increase in mutation frequency can push the virus beyond its error threshold, resulting in the production of non-viable viral progeny.

Interference with Viral Messenger RNA (mRNA) Capping Processes

Many viruses utilize a 5' cap structure on their messenger RNA (mRNA) to protect it from degradation and to facilitate its translation by the host cell's ribosomes. This capping process often involves the addition of a methylated guanosine nucleotide. Ribavirin triphosphate can act as a competitive inhibitor of viral mRNA guanylyltransferase, an enzyme essential for the formation of the 5' cap. By interfering with this crucial step, RTP disrupts the stability and translation of viral mRNA, thereby inhibiting the synthesis of viral proteins.

Induction of Viral RNA Mutagenesis and Error Catastrophe Theory

One of the principal mechanisms by which ribavirin exerts its antiviral effect is through the induction of lethal mutagenesis in RNA viruses, a concept explained by the "error catastrophe" theory. nih.govnews-medical.net This theory posits that for a virus to maintain its infectivity, it must replicate its genome with a certain degree of fidelity. nih.govresearchgate.net While a low mutation rate can be advantageous for viral evolution and adaptation, an excessively high mutation rate, induced by a mutagenic agent like ribavirin, can lead to the accumulation of deleterious mutations that ultimately result in a loss of viral viability and extinction. mdpi.comresearchgate.net

Ribavirin, a guanosine analog, is intracellularly converted to ribavirin triphosphate (RTP). drugbank.comnih.gov Viral RNA-dependent RNA polymerases (RdRp), which are often error-prone, can incorporate RTP into newly synthesized viral RNA strands. nih.govnatap.org The incorporation of RTP is mutagenic because it can pair with either cytidine or uridine with similar efficiency during subsequent rounds of replication. natap.org This leads to an increase in transition mutations, particularly G-to-A and C-to-U transitions, in the viral genome. natap.org

The accumulation of these mutations across the viral genome can have several detrimental effects:

Production of non-functional proteins: Mutations in coding regions can lead to the synthesis of enzymes and structural proteins with altered or abolished function.

Disruption of regulatory elements: Mutations in non-coding regions can interfere with essential regulatory signals for replication, transcription, and packaging.

Generation of non-infectious viral particles: The cumulative effect of these mutations results in the production of viral progeny that are unable to complete the infectious cycle.

Studies on various RNA viruses have provided evidence for ribavirin-induced mutagenesis. For instance, in poliovirus, ribavirin treatment has been shown to significantly increase the mutation frequency, leading to a loss of viral genome infectivity. nih.gov A 9.7-fold increase in mutagenesis was observed in poliovirus treated with ribavirin, resulting in a 99.3% loss in viral genome infectivity. nih.gov Similarly, for Hantaan virus, ribavirin treatment increased the mutation rate approximately 8.6-fold. nih.gov

The following table summarizes the observed increase in mutation frequency in different viruses upon ribavirin treatment:

VirusFold Increase in Mutation FrequencyReference
Poliovirus9.7 nih.gov
Hantaan Virus8.6 nih.gov

This forced increase in the mutation rate pushes the viral population beyond its "error threshold," leading to an "error catastrophe" and a collapse of the viral population. nih.govmdpi.com

Interactions with Host Cellular Factors (e.g., Eukaryotic Initiation Factor 4E)

Beyond its direct mutagenic effects on viral RNA, ribavirin also interacts with host cellular factors to exert its antiviral activity. A key target is the eukaryotic initiation factor 4E (eIF4E). nih.govwikipedia.org eIF4E is a crucial protein in the initiation of eukaryotic translation, responsible for recognizing and binding to the 5' cap structure (a 7-methylguanosine cap) of cellular and many viral mRNAs. nih.gov This binding is a rate-limiting step for the initiation of translation.

Ribavirin, due to its structural resemblance to the 7-methylguanosine cap, can act as a competitive inhibitor of eIF4E. nih.gov It has been demonstrated that ribavirin can bind to the cap-binding site of eIF4E. nih.govwikipedia.org This interaction has been confirmed through various biophysical and cellular studies. nih.gov

The binding of ribavirin to eIF4E can disrupt its normal functions, leading to:

Inhibition of cap-dependent translation: By competing with the mRNA cap, ribavirin can prevent the recruitment of the translational machinery to the mRNA, thereby inhibiting the synthesis of viral proteins.

Impairment of eIF4E-mediated mRNA export: eIF4E is also involved in the nuclear export of certain mRNAs. Ribavirin's interaction with eIF4E can interfere with this process, further reducing the availability of viral mRNAs for translation.

The inhibitory effect of ribavirin on eIF4E function has been observed to antagonize the translation of eIF4E-sensitive mRNAs at low micromolar concentrations. nih.gov This mechanism contributes to the broad-spectrum antiviral activity of ribavirin, as many viruses rely on the host's cap-dependent translation machinery for their replication.

Preclinical Antiviral Efficacy of Ribavirin 2 ,3 ,5 Triacetate

In Vitro Antiviral Spectrum and Potency Assessments

The in vitro evaluation of Ribavirin (B1680618) 2',3',5'-triacetate has been centered on its ability to inhibit viral replication in cell culture models.

Preclinical in vitro studies have provided data on the activity of Ribavirin 2',3',5'-triacetate against specific RNA viruses.

Influenza A/WSN: this compound has demonstrated inhibitory activity against the Influenza A/WSN virus in Madin-Darby Canine Kidney (MDCK) cell cultures. The 50% effective dose (ED₅₀) was determined by assessing the concentration of the drug that completely inhibited the viral cytopathic effect in 50% of the wells.

Dengue Virus, Colorado Tick Fever Virus, Punta Toro Virus, Rotaviruses, SARS-CoV-2: In the reviewed scientific literature, specific in vitro efficacy data for this compound against Dengue virus, Colorado Tick Fever virus, Punta Toro virus, Rotaviruses, or SARS-CoV-2 were not identified. While the parent compound, ribavirin, has been studied against these viruses, the corresponding data for its triacetate derivative are not available in the reviewed sources.

Information regarding the in vitro activity of this compound against DNA viruses, including orthopoxviruses, was not found in the reviewed preclinical studies. Studies on the parent compound, ribavirin, have shown activity against some orthopoxviruses, but specific data for the triacetate form is lacking.

The primary method reported for assessing the in vitro efficacy of this compound is the inhibition of the viral cytopathic effect (CPE). In studies with the Influenza A/WSN virus, the 50% effective dose (ED₅₀) was calculated based on the complete inhibition of CPE in MDCK cell monolayers. While studies on other viruses like rotavirus have evaluated the effect of the parent compound ribavirin on infectious virus yields, specific data on viral load reduction for this compound were not detailed in the available literature.

A direct comparison of the in vitro efficacy between this compound and its parent compound, ribavirin, was conducted for the Influenza A/WSN virus. The concentrations used for in vivo aerosol studies were determined based on the assumption that ribavirin is the active component of this compound, suggesting a comparable in vitro potency based on the ED₅₀ values derived from CPE inhibition assays.

VirusCompoundCell LineAssayEndpointFindingCitation
Influenza A/WSNThis compoundMDCKCytopathic Effect (CPE) InhibitionED₅₀Demonstrated inhibitory activity.
Influenza A/WSNRibavirinMDCKCytopathic Effect (CPE) InhibitionED₅₀Demonstrated inhibitory activity; used as a comparator.

In Vivo Efficacy Studies in Animal Models of Viral Infection

The lipophilic nature of this compound has made it a candidate for in vivo studies, particularly for viral infections affecting the central nervous system.

This compound has shown significant efficacy in several murine models of viral encephalitis, where the parent compound was often ineffective.

Influenza A/WSN Virus: In a murine encephalitis model using a lethal intracerebral inoculation of Influenza A/WSN virus, this compound administered via small-particle aerosol was effective. This treatment decreased the death rate and increased the survival time of the infected mice. In contrast, intraperitoneal administration of either this compound or ribavirin failed to protect the animals.

Colorado Tick Fever Virus (CTFV): In mice inoculated intracerebrally with CTFV, intraperitoneal treatment with this compound for one week significantly increased the number of survivors and the mean survival time. A single intracerebral injection of the compound also increased the number of survivors, whereas ribavirin was found to be negative in this model. This provides strong evidence that the agent is active across the blood-brain barrier.

VirusAnimal ModelCompoundKey FindingsCitation
Influenza A/WSNMurine Encephalitis ModelThis compound (Aerosol)Decreased death rate and increased survival time.
Influenza A/WSNMurine Encephalitis ModelRibavirin (Intraperitoneal)Failed to protect mice.
Dengue Virus Type 2Murine Encephalitis ModelThis compound (Intraperitoneal)Significantly increased mean survival time and survival rate.
Dengue Virus Type 2Murine Encephalitis ModelRibavirin (Intraperitoneal)No effect on survival.
Colorado Tick Fever VirusMurine Encephalitis ModelThis compound (Intraperitoneal)Significantly increased number of survivors and mean survival time.
Colorado Tick Fever VirusMurine Encephalitis ModelRibavirin (Intracerebral)Negative (no increase in survivors).

Effectiveness in Animal Models of Hemorrhagic Fevers (e.g., Punta Toro Virus)

Studies in mouse models of Punta Toro virus (PTV), a member of the Phlebovirus genus related to Rift Valley fever virus, have demonstrated the in vivo antiviral potential of ribavirin. researchgate.net The Adames strain of PTV was used to establish a lethal infection model in mice to assess the efficacy of antiviral compounds. researchgate.net In these models, ribavirin treatment was shown to be markedly inhibitory to the virus. researchgate.net

Research has explored combination therapies to enhance the therapeutic index of ribavirin. One such study combined ribavirin with the immunoenhancing agent 7-thia-8-oxoguanosine (TOGuo) to treat lethal PTV infections in mice. researchgate.net This combination therapy, with treatments starting 24 hours after virus inoculation, showed that both ribavirin and TOGuo, when administered alone at certain concentrations, could protect a significant percentage of mice from mortality. researchgate.net Lower doses of each compound individually were found to be ineffective. researchgate.net

These findings from the Punta Toro virus infection model in mice highlight the potential of ribavirin and its derivatives in the context of hemorrhagic fever viruses and underscore the utility of this animal model for evaluating antiviral efficacy. researchgate.net

Rotavirus Infection Models in Animals

The preclinical evaluation of ribavirin in the context of rotavirus infection has been conducted in murine models. One study investigated the antiviral activity of ribavirin against murine rotavirus-induced gastroenteritis in mice. nih.gov The findings from this particular study indicated that ribavirin was inactive against this specific rotavirus in the murine model. nih.gov The researchers suggested that the lack of efficacy might be attributable to the presence of guanosine (B1672433) inhibitors in the gut, which could interfere with the action of ribavirin. nih.gov

Analysis of Survival Outcomes and Viral Pathogenesis in Animal Studies

The analysis of survival outcomes and viral pathogenesis in animal studies is crucial for determining the preclinical efficacy of antiviral agents like this compound.

In a mouse model for Hantaan virus, a type of hantavirus, treatment with ribavirin resulted in increased survival rates and milder disease symptoms. mdpi.com Similarly, in experimental Rift Valley fever (RVF) infections in both mice and hamsters, ribavirin administration led to the prevention of death, a delay in the time to death, or the presentation of less severe symptoms, with the outcome being dependent on the timing of the treatment initiation. mdpi.com

Studies using an influenza A/WSN virus encephalitis model in mice demonstrated that this compound, administered as a small-particle aerosol, was effective in decreasing the death rate and increasing the survival time of the infected animals. nih.gov This lipophilic derivative of ribavirin was reported to be more effective than ribavirin itself in protecting animals from encephalitis. nih.gov

However, the efficacy of ribavirin can be model-dependent. For instance, in a mouse model for Crimean-Congo hemorrhagic fever (CCHF) using mice lacking the type I interferon receptor (IFNAR−/−), ribavirin treatment did not increase the survival rate but did prolong the time to death and reduce aminotransferase levels and virus titers. plos.org

These studies illustrate the complex interplay between the specific virus, the animal model used, and the observed treatment outcomes. The data gathered from these preclinical investigations, including survival rates and markers of viral pathogenesis, are essential for guiding the further development of antiviral therapies.

Virus Animal Model Key Findings on Survival and Pathogenesis
Hantaan VirusMouseIncreased survival and milder disease symptoms. mdpi.com
Rift Valley Fever VirusMouse and HamsterPrevention of death, delayed death, or milder symptoms. mdpi.com
Influenza A/WSN VirusMouse (encephalitis model)Decreased death rate and increased survival time with aerosolized this compound. nih.gov
Crimean-Congo Hemorrhagic Fever VirusIFNAR−/− MouseProlonged time to death, reduced aminotransferase levels and virus titers, but no increase in survival rate. plos.org

Development and Application of this compound as a Research Tool in Virology

Ribavirin and its derivatives, including this compound, have become valuable research tools in the field of virology due to their broad-spectrum antiviral activity. nih.gov The ability of these compounds to inhibit the replication of a wide range of RNA and DNA viruses has facilitated numerous in vitro and in vivo studies aimed at understanding viral replication mechanisms and the host-virus interface. nih.gov

The proposed mechanisms of action for ribavirin are multifaceted and can differ depending on the specific virus and the host cell type being studied. nih.gov These mechanisms include the inhibition of viral RNA polymerase, interference with viral mRNA capping, and the induction of lethal mutagenesis, where the drug causes an increase in mutations in the viral genome, leading to a non-viable viral population. nih.govdrugbank.com The study of ribavirin-resistant and sensitive viral variants has provided insights into the specific mechanisms by which the drug exerts its antiviral effects and has also aided in the identification of new potential antiviral targets. nih.gov

The lipophilic nature of this compound allows for different pharmacokinetic properties compared to its parent compound, ribavirin. nih.govnih.gov This has been exploited in research settings to investigate the impact of drug delivery and distribution on antiviral efficacy, particularly in models of central nervous system infections where the blood-brain barrier can be a significant obstacle for drug penetration. nih.gov

The use of ribavirin and its analogs in preclinical models continues to be instrumental in the initial screening and evaluation of potential antiviral therapies for emerging and re-emerging viral diseases. mdpi.comnih.gov These compounds serve as important positive controls in efficacy studies and as probes to dissect the molecular pathways involved in viral replication and pathogenesis.

Computational and Structural Biology Studies

Molecular Docking and Dynamics Simulations of Ribavirin (B1680618) 2',3',5'-triacetate and its Metabolites with Viral and Host Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a drug molecule, and a protein target. While specific docking and MD simulation studies for Ribavirin 2',3',5'-triacetate are not extensively documented in publicly available literature, the behavior of its active metabolite, ribavirin, has been the subject of numerous computational analyses.

This compound itself is designed to be pharmacologically inactive. Its primary role is to enhance bioavailability, after which it is hydrolyzed by cellular esterases to release the active ribavirin. Therefore, computational studies primarily focus on ribavirin and its phosphorylated metabolites (Ribavirin Monophosphate - RMP, and Ribavirin Triphosphate - RTP) interacting with viral and host proteins.

Molecular Docking: Docking studies on ribavirin have explored its binding to various viral proteins, including the RNA-dependent RNA polymerase (RdRp) of viruses like Hepatitis C Virus (HCV) and SARS-CoV-2. For instance, studies have shown ribavirin binding to the Mpro main viral protease of SARS-CoV-2, interacting with key amino acid residues like SER46 and ASN142. nih.gov Similar docking approaches have been applied to novel ribavirin analogs, such as 1,2,3-triazole derivatives, to predict their binding affinity and orientation within the active sites of viral enzymes. researchgate.net

For this compound, a hypothetical docking study would likely predict minimal specific interaction with viral enzyme active sites due to the bulky and non-polar acetate (B1210297) groups. These groups would sterically hinder the molecule from fitting into the highly specific, polar binding pockets designed for nucleosides. The primary interactions would likely be non-specific and hydrophobic.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the stability of a ligand-protein complex over time. Simulations performed on ribavirin complexed with viral proteins have helped to confirm the stability of the docked poses and to understand the dynamic nature of the interactions. nih.gov For example, a 100 ns simulation can reveal whether the ligand remains stably bound within the active site, which is a strong indicator of its potential inhibitory activity. nih.gov

If this compound were simulated with a viral polymerase, it would be expected to show high instability within the active site and likely disassociate quickly, reinforcing its role as a prodrug that requires activation. In contrast, its active metabolite, ribavirin triphosphate (RTP), would be expected to form a stable and persistent complex within the polymerase active site, mimicking natural nucleotides.

CompoundTarget Protein (Example)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Simulation Stability
This compound Viral RdRpLowNon-specific, hydrophobicLow
Ribavirin (Metabolite) Viral RdRpModeratePolar contacts, H-bondsModerate
Ribavirin Triphosphate (RTP) Viral RdRpHighH-bonds, ionic interactionsHigh

This table is illustrative, based on the principles of molecular docking and the known roles of the compounds. Specific values would require dedicated computational studies.

In Silico Predictions of this compound Bioconversion and Pharmacokinetic Attributes

The addition of three acetate groups to the ribavirin molecule drastically alters its physicochemical properties, primarily by increasing its lipophilicity. This change is designed to improve its passage across biological membranes, such as the intestinal wall, thereby increasing oral bioavailability.

Bioconversion: The conversion of this compound to ribavirin is a metabolic process, primarily mediated by esterase enzymes present in the blood, liver, and other tissues. While specific in silico models for predicting the exact rate and location of this bioconversion are complex, computational tools can predict the susceptibility of the ester linkages to hydrolysis. The general prediction is that the ester bonds are labile and will be efficiently cleaved by cellular esterases.

Pharmacokinetic Attributes (ADME): ADME prediction platforms like SwissADME and pkCSM are used to estimate various pharmacokinetic parameters. nih.gov A comparative in silico analysis of ribavirin and its triacetate prodrug would highlight the intended improvements in drug-like properties.

Absorption: Ribavirin, being highly polar (XLogP3 ≈ -1.8), is expected to have poor passive oral absorption. nih.gov In contrast, the increased lipophilicity of this compound would lead to a prediction of significantly enhanced gastrointestinal absorption. nih.gov

Distribution: The prodrug's lipophilicity may also lead to a wider volume of distribution, potentially allowing for better penetration into tissues compared to ribavirin alone.

Metabolism: The primary metabolic pathway predicted for the prodrug is ester hydrolysis to yield ribavirin. Ribavirin itself is then metabolized further or excreted. In silico models can also predict potential interactions with cytochrome P450 (CYP) enzymes; however, ribavirin and its prodrug are not expected to be major substrates or inhibitors of this system. nih.gov

Excretion: The excretion profile will be that of the active metabolite, ribavirin, and its own metabolites, which are primarily cleared renally.

ParameterRibavirinThis compound (Predicted)Rationale for Difference
Lipophilicity (LogP) Low (~ -1.8)HighAcetate groups increase lipid solubility.
Water Solubility HighLowIncreased lipophilicity reduces water solubility.
Gastrointestinal Absorption Low to ModerateHighEnhanced membrane permeability due to higher lipophilicity.
Blood-Brain Barrier (BBB) Permeation LowModerate to HighIncreased ability to cross lipid-rich barriers.
Primary Metabolism PhosphorylationEster HydrolysisProdrug must first be cleaved to release the active drug.
Drug-likeness (Lipinski's Rule) CompliantMay violate rules on MW or LogPProdrug modification can push parameters outside typical ranges.

This table presents a comparative analysis based on established principles of ADME prediction. Values for Ribavirin are from sources like PubChem, while those for the triacetate are predicted based on its chemical modification.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

While a specific QSAR study focused on derivatives of this compound has not been published, the principles of QSAR can be applied to understand how modifications to this scaffold would likely impact antiviral activity. Such a study would involve synthesizing a series of related ester or other lipophilic derivatives, evaluating their antiviral efficacy, and then correlating this activity with calculated physicochemical descriptors.

Key Steps in a Hypothetical QSAR Study:

Data Set Generation: A series of derivatives would be synthesized. For example, the acetate groups on this compound could be replaced with other esters of varying chain length and branching (e.g., propionate, butyrate, pivalate).

Biological Testing: The antiviral activity (e.g., EC₅₀) of each compound against a target virus would be determined in cell culture.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using software. These descriptors quantify various aspects of the molecule's structure, including:

Hydrophobic descriptors: LogP, reflecting lipophilicity.

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies, which relate to how the molecule interacts electronically.

Steric descriptors: Molecular weight, molar refractivity, van der Waals volume, which describe the size and shape of the molecule.

Topological descriptors: Indices that describe molecular connectivity and branching.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build an equation that links the descriptors to the observed biological activity.

For ribavirin ester derivatives, a QSAR model would likely reveal that antiviral activity is highly dependent on the rate of hydrolysis of the ester prodrug. A recent study on various ribavirin esters against SARS-CoV-2 highlighted that both antiviral and anti-inflammatory activities are sensitive to the nature of the ester group. consensus.app A successful QSAR model would likely incorporate descriptors related to both the lipophilicity of the prodrug (governing cell uptake) and the lability of the ester bond (governing the release of active ribavirin).

Descriptor ClassExample DescriptorPotential Influence on Activity of Ribavirin Ester Derivatives
Hydrophobic LogPPositively correlated with cell membrane permeability up to a certain point (parabolic relationship).
Steric Molar Refractivity (MR)Larger ester groups might enhance membrane interaction but could also sterically hinder enzymatic hydrolysis.
Electronic Hammett Constant (σ)Reflects the electron-withdrawing/donating nature of the ester group, influencing the susceptibility of the carbonyl carbon to nucleophilic attack by esterases.
Topological Wiener IndexDescribes molecular branching; more branched esters may be more sterically shielded from hydrolysis, affecting the rate of drug release.

Advanced Research Methodologies for Ribavirin 2 ,3 ,5 Triacetate Characterization

Spectroscopic and Chromatographic Techniques for Compound Analysis and Metabolite Profiling

The analysis of Ribavirin (B1680618) 2',3',5'-triacetate and its subsequent metabolites relies heavily on a combination of sophisticated spectroscopic and chromatographic methods. These techniques are crucial for structural elucidation, quantification in biological matrices, and profiling the metabolic cascade that converts the prodrug into its active forms.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a powerful tool for identifying Ribavirin and its metabolites in biological samples like urine. mdpi.comnih.gov Specific spectral regions can be analyzed to distinguish the ribosyl and triazole moieties of the molecule. For instance, ¹H-NMR has been used to identify and assign resonances for Ribavirin and its primary urinary metabolites, including 1,2,4-triazole-3-carboxamide (T-CONH₂), 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid (TR-COOH), and 1,2,4-triazole-3-carboxylic acid (T-COOH). mdpi.comnih.gov Techniques like Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy further aid in the unambiguous assignment of these molecular structures. mdpi.comnih.gov Fourier Transform Infrared Spectroscopy (FTIR) has also been employed to study the structural characteristics of Ribavirin, confirming its stability at various temperatures. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the cornerstone for the sensitive and specific quantification of Ribavirin and its phosphorylated anabolites in various biological samples, including serum, whole blood, and isolated cells. nih.govnih.govmdpi.com LC-MS/MS methods have been developed to measure total Ribavirin concentrations in human red blood cells by converting the phosphorylated metabolites back to the parent Ribavirin before analysis. nih.gov This approach allows for a linear quantification over a wide concentration range with high accuracy and precision. nih.gov More advanced LC-MS/MS assays can directly measure the intracellular concentrations of the pharmacologically active forms: Ribavirin-monophosphate (RMP), Ribavirin-diphosphate (RDP), and Ribavirin-triphosphate (RTP). nih.gov

The following table summarizes key analytical techniques used in the characterization of Ribavirin 2',3',5'-triacetate and its metabolites.

TechniqueAnalyte(s)Sample MatrixKey Findings/Application
¹H-NMR Spectroscopy Ribavirin, T-CONH₂, TR-COOH, T-COOHUrineIdentification and quantification of major urinary metabolites, enabling patient metabolic profiling. mdpi.comnih.gov
HPLC-UV/MS/MS Ribavirin, RMP, RDP, RTPSerum, Plasma, Red Blood Cells (RBCs), Peripheral Blood Mononuclear Cells (PBMCs)Sensitive quantification for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.govmdpi.comnih.gov
Solid-Phase Extraction (SPE) - LC-MS/MS Total Ribavirin (after dephosphorylation)Red Blood Cells (RBCs)Measures the accumulation of all ribavirin species within erythrocytes, which is linked to side effects. nih.gov
FTIR Spectroscopy RibavirinSolid StateAssesses molecular structure and stability under different physical conditions. researchgate.net

Cellular Assays for this compound Uptake, Intracellular Distribution, and Metabolism

To understand the antiviral efficacy of this compound, it is essential to study its behavior at the cellular level. Cellular assays are designed to investigate how the prodrug enters cells, where it localizes, and how it is converted into its active phosphorylated forms.

Uptake and Distribution: Ribavirin is known to be taken up into cells via nucleoside transporters. nih.gov Cellular uptake assays typically involve incubating specific cell types (e.g., peripheral blood mononuclear cells or red blood cells) with this compound. At various time points, the cells are harvested, lysed, and the intracellular concentrations of the parent compound and its metabolites are measured using methods like LC-MS/MS. nih.gov These experiments reveal the rate and extent of drug transport across the cell membrane. Pharmacokinetic studies have shown that after administration of the prodrug, Ribavirin accumulates significantly in erythrocytes, where it is phosphorylated and sequestered. nih.govnih.gov

Intracellular Metabolism: Once inside the cell, this compound is hydrolyzed to Ribavirin, which then undergoes successive phosphorylation by host cell kinases to yield RMP, RDP, and the primary active metabolite, RTP. nih.govnih.govnih.gov Assays to characterize this metabolic pathway involve quantifying each of these phosphorylated species within the cell over time. A sensitive and validated LC-MS/MS method allows for the distinct measurement of RMP, RDP, and RTP in human PBMCs and RBCs. nih.gov Red blood cells are particularly important in this context as they lack dephosphorylation enzymes, leading to an accumulation of Ribavirin-triphosphate, a phenomenon linked to the hemolytic anemia associated with Ribavirin therapy. nih.gov

The table below outlines cellular assays used to study the intracellular pharmacology of this compound.

Assay TypePurposeTechnique(s) UsedKey Observations
Cellular Uptake Assay To measure the rate and efficiency of drug entry into cells.Cell culture, LC-MS/MSDemonstrates the role of nucleoside transporters in Ribavirin uptake. nih.gov
Intracellular Metabolite Quantification To determine the concentration of Ribavirin and its phosphorylated forms (RMP, RDP, RTP) within cells.Cell culture, Solid-Phase Extraction, LC-MS/MSConfirms the intracellular conversion of Ribavirin to its active triphosphate form; shows accumulation in RBCs. nih.gov
Subcellular Fractionation To determine the distribution of the drug and its metabolites within different cellular compartments.Centrifugation, Western Blotting, LC-MS/MSCan elucidate where the drug is metabolized and where the active forms exert their effects.

Characterization of Viral Resistance Mechanisms to Ribavirin and their Implications for this compound

Viral resistance to antiviral agents is a significant challenge in clinical practice. As this compound functions as a prodrug, its efficacy is entirely dependent on the susceptibility of the target virus to its active form, Ribavirin. Therefore, understanding the mechanisms of viral resistance to Ribavirin is critical for predicting the utility of its triacetate prodrug.

Ribavirin has multiple proposed mechanisms of action, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of viral RNA-dependent RNA polymerase (RdRp), and lethal mutagenesis through the misincorporation of Ribavirin-triphosphate into the viral genome. nih.govnih.gov Resistance to Ribavirin often involves genetic mutations in the virus that counteract these effects.

Mechanisms of Resistance: A primary mechanism of resistance involves an increase in the replication fidelity of the viral RdRp. nih.gov Viruses with higher-fidelity polymerases are less prone to incorporating Ribavirin-triphosphate during replication, thereby evading the drug's mutagenic effects. This has been observed in studies of various RNA viruses. nih.gov For Hepatitis C virus (HCV), resistant populations have been isolated that contain numerous mutations throughout the genome, including in the RdRp, although the precise determinants can be complex. nih.gov In some HCV replicon systems, mutations in the NS5A protein have also been associated with Ribavirin resistance. nih.gov

Implications for this compound: The development of viral resistance to Ribavirin directly negates the potential therapeutic benefit of this compound. Since the prodrug must be converted to Ribavirin and subsequently to Ribavirin-triphosphate to exert its antiviral effect, any viral mutation that confers resistance to the active metabolite will render the prodrug ineffective. If a virus has evolved a high-fidelity polymerase that prevents the incorporation of RTP, administering a lipophilic prodrug to enhance intracellular delivery of Ribavirin will not overcome this resistance mechanism.

The following table details known viral resistance mechanisms to Ribavirin and their direct consequences for the use of this compound.

VirusMechanism of ResistanceImplication for this compound Efficacy
Hepatitis C Virus (HCV) Increased replication fidelity of RNA-dependent RNA polymerase (RdRp); mutations in NS5A. nih.govIneffective, as the active metabolite (RTP) cannot efficiently induce lethal mutagenesis or inhibit the resistant polymerase.
Picornaviruses (e.g., Poliovirus) Mutations in the RdRp that increase replication fidelity. nih.govIneffective, as the fundamental mechanism of action is compromised at the level of the viral target.
Influenza Virus Potential for mutations in the polymerase complex that discriminate against RTP incorporation.Would be rendered ineffective against resistant strains, as the active form of the drug would be unable to inhibit viral replication.

Future Research Directions

Exploration of Novel Prodrug Modifications and Formulation Strategies for Ribavirin (B1680618) 2',3',5'-triacetate

Future research into Ribavirin 2',3',5'-triacetate should prioritize the development of novel prodrug modifications and advanced formulation strategies to enhance its therapeutic index. As a lipophilic derivative of ribavirin, this compound demonstrates improved potential for crossing cellular membranes, including the blood-brain barrier, which is a significant advantage for treating viral encephalitis. nih.gov

One promising avenue of research is the development of targeted delivery systems. These systems could selectively deliver this compound to specific tissues or cell types, thereby increasing its local concentration at the site of infection and minimizing systemic exposure. nih.gov This approach could lead to a reduction in dose-related side effects. Research into nanoformulations, such as lipid-based nanoparticles or polymeric nanoparticles, could further enhance the central nervous system (CNS) delivery of the compound. dovepress.com Encapsulating this compound within these nanocarriers may protect it from premature metabolism and improve its pharmacokinetic profile.

Furthermore, intranasal delivery systems present a non-invasive alternative for targeting drugs to the brain. nih.govmdpi.com The development of an intranasal formulation for this compound could leverage its lipophilicity for rapid absorption through the nasal mucosa and direct transport to the CNS, bypassing the blood-brain barrier to a certain extent. dovepress.com This could be particularly beneficial for treating neurological viral infections.

Future studies should also explore further chemical modifications of the this compound molecule itself. While the triacetate form enhances lipophilicity, additional modifications could be engineered to fine-tune its solubility, stability, and release kinetics. The goal would be to create a prodrug that is efficiently converted to ribavirin within the target cells, ensuring high intracellular concentrations of the active antiviral agent.

Prodrug/Formulation StrategyPotential AdvantageKey Research Focus
Targeted Delivery Systems (e.g., antibody-drug conjugates)Increased drug concentration at infection site, reduced systemic toxicity. nih.govIdentification of virus-specific or tissue-specific targets.
Nanoformulations (e.g., liposomes, nanoparticles)Enhanced CNS penetration and improved pharmacokinetic profile. dovepress.comOptimization of particle size, surface charge, and drug release characteristics.
Intranasal DeliveryNon-invasive brain targeting, rapid onset of action. nih.govmdpi.comDevelopment of stable and efficiently absorbed nasal spray or gel formulations.
Novel Chemical ModificationsFine-tuned solubility, stability, and controlled release of ribavirin.Synthesis and screening of new ester or amide derivatives of ribavirin.

Investigation of Synergistic Antiviral Combinations involving this compound in Preclinical Settings

The broad-spectrum antiviral activity of ribavirin is often enhanced when used in combination with other antiviral agents. nih.govnih.gov A critical area for future research is the preclinical investigation of synergistic antiviral combinations involving this compound. Given that this compound acts as a prodrug of ribavirin, it is hypothesized that it will exhibit a similar potential for synergistic interactions.

Preclinical studies should be designed to evaluate the efficacy of this compound in combination with other antivirals against a range of RNA and DNA viruses. For instance, combination therapy with interferon-alpha has been a cornerstone of hepatitis C treatment, and it is plausible that combining this compound with interferons could yield synergistic effects against various viral infections. nih.govnih.gov

Furthermore, the emergence of new direct-acting antivirals (DAAs) for diseases like hepatitis C provides an opportunity to explore novel combinations. mdpi.com Preclinical models could be used to assess whether combining this compound with DAAs targeting viral polymerases or proteases results in enhanced viral suppression and a higher barrier to the development of drug resistance. nih.gov

The potential for synergy is not limited to hepatitis C. For example, in the context of influenza, combining this compound with neuraminidase inhibitors could be investigated. The different mechanisms of action of these drugs could lead to a more potent antiviral effect than either agent alone.

Potential Combination PartnerRationale for SynergyTarget Viral Infections (Examples)
Interferon-alphaImmunomodulatory and direct antiviral effects of interferon combined with the broad-spectrum activity of ribavirin. nih.govnih.govHepatitis C, Hemorrhagic fever viruses
Direct-Acting Antivirals (DAAs)Targeting multiple viral proteins to enhance efficacy and reduce the likelihood of resistance. mdpi.comnih.govHepatitis C Virus
Neuraminidase InhibitorsInhibition of viral release (neuraminidase inhibitors) and viral replication (ribavirin).Influenza viruses
Other Nucleoside AnalogsTargeting viral polymerase through different mechanisms or at different stages. researchgate.netHerpesviruses, HIV

Development and Utilization of Advanced Animal Models for Comprehensive Efficacy and Pharmacokinetic Profiling of this compound

To fully understand the therapeutic potential and limitations of this compound, it is imperative to move beyond traditional animal models and utilize more advanced and relevant systems for comprehensive efficacy and pharmacokinetic profiling.

Existing studies have demonstrated the efficacy of aerosolized this compound in a mouse model of influenza A virus encephalitis, showing a decrease in mortality and an increase in survival time. nih.gov The pharmacokinetic data from this model indicated that while aerosol administration of both ribavirin and its triacetate prodrug resulted in significantly higher lung and serum concentrations compared to intraperitoneal injection, the brain concentrations of ribavirin did not fully account for the enhanced protection seen with the triacetate form. nih.gov This suggests that more sophisticated models are needed to elucidate the mechanisms of action and distribution in the CNS.

Future research should consider the use of non-human primate (NHP) models, which offer a closer physiological and metabolic approximation to humans. nih.govplos.org NHP models would be invaluable for detailed pharmacokinetic studies, including the absorption, distribution, metabolism, and excretion (ADME) of this compound, and for assessing its efficacy against a broader range of viral pathogens that can be studied in these models, such as Lassa virus. nih.govplos.orgplos.org

In addition to in vivo models, the development and use of advanced in vitro systems, such as organoid and "organ-on-a-chip" technologies, could provide significant insights. Brain organoids, for example, could be used to model viral infections of the CNS and to study the penetration and antiviral activity of this compound in a human-relevant, three-dimensional context.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling will also be crucial to translate findings from animal models to potential human applications. By integrating data from various preclinical models, PK/PD modeling can help to predict optimal dosing regimens and therapeutic windows for this compound.

Advanced ModelKey AdvantagesResearch Applications
Non-Human Primate (NHP) ModelsCloser physiological and metabolic similarity to humans. nih.govplos.orgDetailed ADME studies, efficacy testing against a broader range of viruses (e.g., Lassa virus). plos.org
Transgenic Mouse ModelsAbility to study specific human genes or pathways involved in drug metabolism or viral pathogenesis.Investigation of the role of specific enzymes in the conversion of the prodrug to ribavirin.
Organoid Models (e.g., Brain Organoids)Human-relevant, 3D cellular context for studying CNS infections and drug efficacy.Assessment of blood-brain barrier penetration and antiviral activity in a controlled in vitro system.
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingIntegration of data from multiple models to predict human outcomes.Optimization of dosing regimens and prediction of therapeutic efficacy.

Q & A

Basic: What are the established synthetic routes for Ribavirin 2',3',5'-triacetate, and what analytical methods are critical for confirming its structural integrity?

Methodological Answer:
this compound is synthesized via acetylation of the parent ribavirin using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). The reaction typically occurs under anhydrous conditions at controlled temperatures (e.g., 0–25°C) to prevent over-acetylation. Post-synthesis, purification is achieved through column chromatography or recrystallization. Structural confirmation requires:

  • NMR spectroscopy (¹H and ¹³C) to verify acetylation at the 2',3',5' positions and assess regioselectivity .
  • High-Performance Liquid Chromatography (HPLC) to determine purity (>95%) and resolve any unreacted starting material .
  • Mass Spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF) .

Basic: How does the triacetylation of Ribavirin influence its solubility and stability compared to the parent compound?

Methodological Answer:
Triacetylation increases lipophilicity, enhancing solubility in organic solvents (e.g., DMSO, ethyl acetate) but reducing aqueous solubility. Stability studies in buffered solutions (pH 4–8) show that the acetate groups hydrolyze under alkaline conditions, necessitating storage at low temperatures (-20°C) in inert atmospheres. Comparative stability assays using:

  • UV-Vis spectroscopy to monitor degradation kinetics.
  • HPLC to quantify hydrolysis products (e.g., mono- or di-acetyl intermediates) .
    Solubility can be optimized using co-solvents (e.g., PEG-400) or lipid-based formulations for in vivo delivery .

Advanced: What experimental design considerations are crucial when evaluating the metabolic activation of this compound in in vitro models?

Methodological Answer:
Metabolic studies require:

  • Liver microsomes or hepatocyte cultures to assess esterase-mediated deacetylation. Pre-incubation with esterase inhibitors (e.g., BNPP) can isolate non-enzymatic hydrolysis .
  • LC-MS/MS to quantify metabolites (e.g., ribavirin, mono-acetyl derivatives) and determine half-lives.
  • Dose-response assays to correlate triacetate concentration with intracellular ribavirin levels, using calibration curves validated against reference standards .
    Control experiments should include uridine triacetate (a structurally analogous prodrug) to benchmark metabolic rates .

Advanced: How can researchers resolve contradictions in enzymatic stability data for Ribavirin triacetate across different biological matrices?

Methodological Answer:
Discrepancies often arise from variability in esterase activity across matrices (e.g., plasma vs. tissue homogenates). To address this:

  • Standardize matrix preparation (e.g., centrifugation protocols, protease inhibitors).
  • Use recombinant esterases (e.g., CES1/CES2 isoforms) to isolate enzyme-specific kinetics .
  • Statistical modeling (e.g., ANOVA with post-hoc tests) to identify outliers and normalize data across batches .
    Cross-validation with synchrotron-based X-ray crystallography can elucidate structural interactions between the triacetate and esterase active sites .

Advanced: What are the challenges in designing pharmacokinetic (PK) studies for Ribavirin triacetate, and how can they be methodologically addressed?

Methodological Answer:
Key challenges include:

  • Rapid hydrolysis in systemic circulation , complicating bioavailability measurements. Solutions:
    • Stable isotope labeling (e.g., ¹³C-acetyl groups) to track intact triacetate via LC-MS .
    • Compartmental PK modeling to distinguish between prodrug and active metabolite distribution .
  • Tissue-specific penetration limitations . Autoradiography or MALDI imaging can map triacetate localization in organs .
  • Species variability in metabolism . Use humanized liver models (e.g., FRG mice) to improve translational relevance .

Advanced: How can researchers optimize the formulation of Ribavirin triacetate for targeted delivery while minimizing off-target hydrolysis?

Methodological Answer:
Strategies include:

  • Nanocarrier encapsulation (e.g., PLGA nanoparticles) to shield the prodrug from plasma esterases. Characterization via dynamic light scattering (DLS) and in vitro release assays in simulated biological fluids .
  • Prodrug derivatization with enzyme-labile linkers (e.g., pH-sensitive acetyl groups) activated only in target tissues (e.g., tumor microenvironments) .
  • In vivo imaging (e.g., fluorescently tagged triacetate analogs) to monitor real-time delivery efficiency .

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Ribavirin 2',3',5'-triacetate
Reactant of Route 2
Reactant of Route 2
Ribavirin 2',3',5'-triacetate

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